4,5-Dimethyldihydrofuran-2(3h)-one

Description

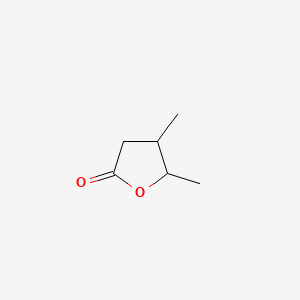

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPZIPSDBXFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290108 | |

| Record name | 4,5-dimethyldihydrofuran-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-63-7 | |

| Record name | Dihydro-4,5-dimethyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66595 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyldihydrofuran-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethyldihydrofuran 2 3h One and Its Derivatives

Classical and Contemporary Total Synthesis Approaches

Cyclization Reactions for Dihydrofuranone Ring Formation

The formation of the dihydrofuranone ring is a critical step in the synthesis of 4,5-dimethyldihydrofuran-2(3H)-one. Various cyclization strategies have been employed to achieve this, each with its own set of advantages and limitations.

Acid-catalyzed cyclization of γ-hydroxycarboxylic acids is a direct and fundamental method for the synthesis of γ-butyrolactones. In the context of this compound, the logical precursor would be 4-hydroxy-3-methylpentanoic acid. The reaction proceeds via an intramolecular Fischer esterification, where the carboxylic acid is treated with an alcohol (in this case, the internal hydroxyl group) in the presence of an acid catalyst to form a cyclic ester (lactone) and water.

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the γ-position then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the stable five-membered lactone ring. A variety of acid catalysts can be employed, including mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as sulfonic acids such as p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the lactone, it is often necessary to remove the water that is formed, for instance, by using a Dean-Stark apparatus.

| Precursor | Product | Catalyst | Conditions |

| 4-hydroxy-3-methylpentanoic acid | This compound | H₂SO₄, HCl, or TsOH | Heating with water removal |

Radical cyclization reactions offer a powerful alternative for the construction of the γ-butyrolactone skeleton. A general and stereoselective route involves the radical cyclization of bromoacetals to form 2-alkoxytetrahydrofurans, which can then be oxidized to the corresponding γ-butyrolactones. rsc.org While a direct application to this compound is not explicitly detailed in readily available literature, a plausible pathway can be envisioned starting from an appropriately substituted alkene.

Another innovative approach is the radical hydrocarboxylation of allylic alcohols using the CO₂ radical anion (CO₂•⁻), which is generated from metal formates. This is followed by a subsequent cyclization to yield the γ-butyrolactone. nih.govnih.gov This method achieves the formation of the lactone ring through the synergistic interaction of photoredox and hydrogen atom transfer (HAT) catalysis. nih.govnih.gov For the synthesis of a 4,5-disubstituted lactone, this could involve a radical carboxylation, a 1,2-aryl migration (if applicable), and then the final cyclization. nih.govnih.gov

A polar radical crossover cycloaddition (PRCC) reaction between an electron-rich alkene and an unsaturated carboxylic acid, catalyzed by a photooxidant, can also lead to the formation of γ-butyrolactones. nih.govacs.org The mechanism involves the single-electron oxidation of the alkene to form a cation radical, which is then attacked by the carboxylic acid. The resulting radical intermediate undergoes a 5-exo-trig cyclization to furnish the lactone ring. nih.govacs.org

| Starting Materials | Key Intermediates | Product |

| Bromoacetals | 2-alkoxytetrahydrofurans | γ-butyrolactones |

| Allylic alcohols and CO₂ source | Carboxylated radical species | γ-butyrolactones |

| Alkenes and unsaturated acids | Alkene cation radicals | γ-butyrolactones |

The lactonization of unsaturated carboxylic acids is a widely used strategy for the synthesis of γ-butyrolactones. A prominent example of this is halolactonization, which involves the reaction of an alkenoic acid with a halogen source. For instance, the iodolactonization of 4-pentenoic acid with iodine (I₂) proceeds through the formation of an iodonium (B1229267) ion intermediate, which then undergoes an intramolecular nucleophilic attack by the carboxylic acid oxygen to yield a 5-iodo-γ-valerolactone. acs.org This methodology has been explored with various pentenoic acids and halogenating agents. nih.govjlu.edu.cnnih.govresearchgate.netacs.org

While this method typically introduces a halogen atom into the final product, which may require subsequent removal, it provides a reliable means of forming the lactone ring with control over stereochemistry. The regioselectivity of the cyclization (5-exo vs. 6-endo) can be influenced by the substrate structure and reaction conditions. nih.gov

| Substrate | Reagent | Product Type |

| 4-Pentenoic acid derivatives | I₂, Br₂, N-halosuccinimides | Halo-γ-butyrolactones |

Oxidative cleavage of a suitable precursor followed by in situ or subsequent cyclization can be an effective route to dihydrofuranones. While a specific example for this compound is not prominent in the literature, the general principle can be applied. For instance, the oxidative cleavage of a diene, such as a suitably substituted 1,5-diene, could theoretically lead to a dicarbonyl compound or a related intermediate that can then cyclize to form the desired lactone. The direct oxidative cyclization of 1,5-dienes is a known method for the stereoselective synthesis of substituted tetrahydrofurans, which are structurally related to dihydrofuranones. beilstein-journals.org

A more conceptual approach could involve the oxidative cleavage of a furan (B31954) ring. Although this typically yields 1,4-dicarbonyl compounds, under specific conditions, subsequent transformations could lead to the desired lactone.

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer highly efficient and atom-economical pathways to complex molecules from simple starting materials in a single operation. researchgate.netacs.org These strategies are particularly valuable for the construction of heterocyclic scaffolds like γ-butyrolactones.

An example of a multi-component approach to disubstituted γ-butyrolactones involves the reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org This reaction can produce trans-β,γ-disubstituted γ-butyrolactones under mild conditions. rsc.org Another three-component synthesis of γ-butyrolactones has been reported using pyrazole (B372694) carbaldehyde or indole-3-carbaldehyde, ethyl pyruvate, and N-bromosuccinimide. semnan.ac.ir The proposed mechanism involves bromination, condensation, and subsequent intramolecular cyclization. semnan.ac.ir

Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, are also powerful tools. For the synthesis of this compound, a hypothetical cascade could involve an initial reaction to form a key intermediate that then undergoes a spontaneous or catalyzed cyclization and further functional group manipulation in a one-pot process. For instance, a palladium-catalyzed cascade cyclization of allenylethylene carbonates has been shown to produce dihydrofuran scaffolds. acs.org The thermal generation of 3-amino-4,5-dimethyl-2(5H)-furanone from simple precursors like pyruvic acid and glycine (B1666218) suggests that cascade-like processes involving aldol (B89426) condensations and lactonization can lead to the core structure of the target molecule. masterorganicchemistry.com

| Reaction Type | Starting Materials | Key Features |

| Multi-component | Aldehydes, Meldrum's acid, sulfoxonium ylides | Forms disubstituted γ-butyrolactones |

| Multi-component | Heterocyclic aldehydes, ethyl pyruvate, N-bromosuccinimide | Green and efficient synthesis of γ-butyrolactones |

| Cascade | Allenylethylene carbonates | Palladium-catalyzed formation of dihydrofurans |

| Cascade | Pyruvic acid, glycine | Thermal generation of a related furanone |

Michael-Aldol-Cyclization Cascade Reactions

Cascade reactions, which involve two or more transformations in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. The Michael-Aldol-cyclization cascade is a powerful strategy for the stereocontrolled synthesis of substituted cyclic systems. In the context of this compound, this cascade would typically involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (Michael addition), followed by an intramolecular aldol reaction and subsequent lactonization.

While specific examples detailing a Michael-Aldol-cyclization cascade for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of this methodology can be applied. For instance, a hypothetical route could commence with the Michael addition of a propanal enolate to a suitable α,β-unsaturated ester. The resulting intermediate would then undergo an intramolecular aldol-type cyclization to furnish the desired lactone ring with the required methyl groups at positions 4 and 5. The diastereoselectivity of such a cascade is often influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. Organocatalysis, in particular, has emerged as a valuable tool for controlling the stereochemical outcome of such cascade reactions. acs.org

A related approach involves a three-stage Knoevenagel condensation/Michael addition/decarboxylative lactonization mechanism, which has been successfully employed for the enantioselective synthesis of other γ-butyrolactones. acs.org This highlights the potential of cascade strategies in constructing the core structure of this compound.

Carboesterification Reactions

Carboesterification reactions, which involve the simultaneous formation of a carbon-carbon bond and an ester group, provide another avenue for the synthesis of γ-butyrolactones. These reactions can be catalyzed by various transition metals, such as palladium. While direct carboesterification routes to this compound are not prominently described, related methodologies for γ-butyrolactone synthesis exist. For example, the synthesis of γ-butyrolactone can be achieved through the partial esterification of maleic anhydride (B1165640) followed by hydrogenation. wikipedia.org

A more contemporary approach involves the radical hydrocarboxylation of allylic alcohols using CO2•–, generated from metal formates, followed by cyclization. researchgate.net This method, facilitated by the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis, has been shown to produce 4,5-substituted lactones. researchgate.net

| Method | Starting Materials | Key Features | Reference |

| Partial Esterification and Hydrogenation | Maleic anhydride, Methanol | Two-step process, suitable for unsubstituted γ-butyrolactone synthesis. | wikipedia.org |

| Radical Hydrocarboxylation/Cyclization | Allylic alcohols, Metal formates | Photoredox and HAT catalysis, allows for 4,5-disubstitution. | researchgate.net |

Functional Group Transformations and Interconversions in Precursors

The synthesis of this compound can also be achieved through the strategic manipulation of functional groups in acyclic or heterocyclic precursors.

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com In the context of substituted dihydrofuranones, an aldol addition can be envisioned to introduce one of the methyl groups onto a pre-existing lactone scaffold. For example, the enolate of 4-methyldihydrofuran-2(3H)-one could react with acetaldehyde (B116499) in a crossed aldol reaction to form a β-hydroxy ketone intermediate, which upon subsequent reduction and cyclization could potentially yield the target molecule. The control of regioselectivity and stereoselectivity in such crossed aldol reactions is a key challenge, often addressed by using pre-formed enolates or employing specific reaction conditions. masterorganicchemistry.com

The intramolecular aldol condensation is another powerful tool for the construction of cyclic systems. A suitably substituted diketone or keto-aldehyde precursor could be induced to cyclize via an intramolecular aldol reaction to form the dihydrofuranone ring. youtube.com

Reduction and acetylation of suitable precursors are common strategies in the synthesis of lactones. For instance, the reduction of a γ-keto ester or a related dicarbonyl compound can lead to a diol, which can then be cyclized to the corresponding lactone. The choice of reducing agent is crucial for achieving the desired stereoselectivity.

A relevant precursor to this compound is 2,3-dimethyl-1,4-butanediol. This diol can be subjected to an acid-catalyzed dehydration and rearrangement to form the lactone. youtube.com Alternatively, selective acetylation of one of the hydroxyl groups followed by oxidation of the remaining alcohol and subsequent lactonization can also be a viable route.

| Precursor | Reagents | Product |

| γ-Keto ester | Reducing agent (e.g., NaBH4), Acid | This compound |

| 2,3-Dimethyl-1,4-butanediol | Acid catalyst | This compound |

| 2,3-Dimethyl-1,4-butanediol | 1. Acetic anhydride, 2. Oxidizing agent, 3. Acid | This compound |

The direct alkylation of a γ-butyrolactone enolate is a common method for introducing substituents at the α- and β-positions. researchgate.netpressbooks.pubfiveable.me To synthesize this compound via this route, one could start with a 4-methyldihydrofuran-2(3H)-one and introduce the second methyl group at the 5-position. However, alkylation typically occurs at the α-position (C3) of the lactone. Therefore, a more strategic approach would involve the alkylation of a precursor that already contains one of the methyl groups and a functional handle to introduce the second one.

For instance, the enolate of a suitable γ-butyrolactone precursor could be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with methyl iodide. pearson.com The stereochemical outcome of such alkylations can often be controlled by the existing stereocenters in the molecule. Theoretical studies have shown that the anti-selectivity in the alkylation of 4-substituted γ-butyrolactones is primarily due to eclipsing strain in the syn-transition state. researchgate.net

Catalytic Approaches in Dihydrofuranone Synthesis

Catalytic methods offer efficient and environmentally benign routes to dihydrofuranones. Transition metal catalysts, particularly those based on copper, are effective for the dehydrogenation of diols to form lactones. For example, 1,4-butanediol (B3395766) can be converted to γ-butyrolactone over a copper-based catalyst. mdpi.com This methodology could be extended to the synthesis of this compound starting from 2,3-dimethyl-1,4-butanediol.

Another important catalytic approach is the hydrogenation of substituted furan-2(5H)-ones (butenolides). The catalytic hydrogenation of a 3,4-dimethyl-2(5H)-furanone over a palladium catalyst would directly yield this compound. rsc.org This method is attractive due to the availability of butenolides from various sources, including biomass.

| Catalytic Method | Starting Material | Catalyst | Product |

| Catalytic Dehydrogenation | 2,3-Dimethyl-1,4-butanediol | Copper-based | This compound |

| Catalytic Hydrogenation | 3,4-Dimethyl-2(5H)-furanone | Palladium on Carbon (Pd/C) | This compound |

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. By utilizing small organic molecules as catalysts, these methods can facilitate highly stereoselective transformations under mild reaction conditions.

Chiral Auxiliary-Mediated Enantioselective Routes

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is cleaved from the molecule. This strategy has been effectively applied to the enantioselective synthesis of γ-butyrolactones. An established route involves the use of chiral auxiliaries to mediate amide alkylation followed by an iodolactonization step. acs.org In this approach, an achiral unsaturated amide is first attached to a chiral auxiliary. The auxiliary then sterically guides the subsequent alkylation of the double bond, establishing a new stereocenter. The auxiliary is later removed, and the resulting carboxylic acid undergoes iodolactonization to form the chiral γ-lactone ring with high enantiomeric purity.

For the synthesis of this compound, a suitable precursor such as (E)-3-methylpent-4-enoic acid could be coupled to a chiral auxiliary. Subsequent diastereoselective functionalization, followed by cyclization and removal of the auxiliary, would yield the target lactone in an enantiomerically enriched form.

Recyclable Organocatalyst Systems

The development of sustainable chemical processes has driven interest in recyclable catalyst systems. In organocatalysis, this is often achieved by anchoring the catalytic unit to a larger support or by modifying its physical properties to enable simple separation from the reaction mixture. nih.gov For instance, cinchona-based squaramide organocatalysts have been rendered recyclable by attaching a lipophilic tag. nih.gov This modification makes the catalyst soluble in non-polar solvents like toluene (B28343) during the reaction but allows it to precipitate out upon addition of a polar solvent such as acetonitrile, enabling recovery via simple centrifugation or filtration. nih.gov

These catalysts are highly effective in promoting asymmetric Michael additions, a key reaction for constructing the carbon framework of γ-butyrolactones. A potential route to this compound would involve the conjugate addition of a nucleophile to an appropriate α,β-unsaturated ester, catalyzed by a recyclable organocatalyst to set the stereochemistry at the C4 and C5 positions. The catalyst can be recovered and reused over multiple cycles with minimal loss of activity, making the process more economical and environmentally friendly. nih.gov

| Catalyst Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 99 | 96 |

| 2 | 98 | 96 |

| 3 | 99 | 95 |

| 4 | 97 | 95 |

| 5 | 96 | 94 |

This table illustrates the typical performance of a recyclable cinchona squaramide organocatalyst in a Michael addition over five cycles, demonstrating its high efficiency and stability. Data is representative of recyclable catalyst systems described in the literature. nih.gov

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful toolkit for organic synthesis, enabling the formation of complex molecular architectures through a variety of bond-forming reactions. These methods are particularly valuable for constructing heterocyclic systems like γ-butyrolactones.

Palladium(II) Acetate-Improved Cyclization

Palladium catalysts are renowned for their ability to facilitate a wide range of transformations, including intramolecular cyclizations to form lactones. Palladium(II) acetate (B1210297), often in conjunction with chiral ligands, can catalyze the enantioselective cyclization of unsaturated precursors. researchgate.net For example, palladium-catalyzed asymmetric cyclization of enynes has been shown to be an effective method for constructing chiral γ-butyrolactones. researchgate.net In such reactions, the palladium catalyst coordinates to the unsaturated system, activating it for nucleophilic attack by a tethered carboxylate group, thereby forming the lactone ring. The choice of chiral ligand is crucial for inducing high levels of enantioselectivity. researchgate.net

A general approach involves the intramolecular oxypalladation of an alkene, followed by subsequent reaction steps to yield the cyclized product. For the synthesis of this compound, a precursor like 4-methyl-5-hexenoic acid could undergo a Wacker-type cyclization catalyzed by a palladium(II) salt, such as palladium(II) acetate, to furnish the desired lactone.

| Ligand | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-BINAP | AgOTf | Toluene | 85 | 92 |

| (R)-Phos | Cu(OTf)₂ | CH₂Cl₂ | 78 | 88 |

| (S,S)-chiraphos | NaOAc | THF | 65 | 75 |

This table presents representative data for palladium(II)-catalyzed enantioselective lactonization, showing the influence of different chiral ligands and additives on reaction efficiency and stereochemical outcome.

Manganese(III)-Mediated Oxidative Approaches

Manganese(III) acetate is a widely used reagent for initiating radical cyclizations through single-electron oxidation. wikipedia.org This method is particularly effective for the synthesis of γ-lactones from unsaturated carboxylic acids or other suitable precursors. nih.govnih.gov The reaction mechanism involves the oxidation of the substrate by Mn(III) acetate to generate a carbon-centered radical. This radical then undergoes an intramolecular addition to a double bond, forming a five-membered ring and a new radical intermediate. This intermediate is subsequently oxidized to a carbocation, which is trapped by water or another nucleophile, or it abstracts a hydrogen atom to yield the final lactone product. wikipedia.org

This oxidative free-radical cyclization is a powerful, single-step method for regio- and stereoselectively forming the γ-butyrolactone core. nih.gov The reaction of an alkene with acetic acid in the presence of manganese(III) acetate was one of the first reported methods for generating γ-lactones via this chemistry. nih.gov

| Alkene Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1-Hexene | Mn(OAc)₃ | Acetic Acid | 80 | 75 |

| Styrene | Mn(OAc)₃ / Cu(OAc)₂ | Acetic Acid | 70 | 82 |

| Cyclohexene | Mn(OAc)₃ | Benzene | 80 | 68 |

This table summarizes typical conditions and yields for the Manganese(III)-mediated synthesis of γ-lactones from various alkene precursors. wikipedia.org

C-H Activation Strategies

Direct functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds represents a frontier in synthetic chemistry, offering a more atom-economical approach to building molecular complexity. Transition metal-catalyzed C-H activation strategies can be harnessed for the synthesis of lactones by forming a key C-C or C-O bond. nih.gov These reactions often employ a directing group within the substrate to position the metal catalyst in close proximity to the targeted C-H bond, ensuring high site-selectivity. nih.gov

For the synthesis of a γ-butyrolactone like this compound, a strategy could involve the C(sp³)–H activation of a precursor molecule. For example, a carboxylic acid with an appropriately placed directing group could undergo palladium- or rhodium-catalyzed intramolecular C-H activation at the γ-position, followed by cyclization to form the lactone ring. This approach avoids the need for pre-functionalization (e.g., installing a double bond), streamlining the synthetic sequence. nih.gov While challenging, the development of such methods is a key area of modern synthetic research.

Biocatalytic Pathways to Dihydrofuranones

Biocatalysis has emerged as a powerful tool in organic synthesis, providing environmentally benign and highly selective routes to complex molecules. mdpi.com The application of enzymes in the synthesis of dihydrofuranones, particularly chiral variants, offers significant advantages over traditional chemical methods.

Enzymatic Oxidation and Cyclization

A key biocatalytic approach to γ-butyrolactones involves the oxidative lactonization of diols. nih.gov This transformation can be efficiently catalyzed by alcohol dehydrogenases (ADHs), which are NAD(P)+-dependent enzymes. nih.govnih.gov The process typically involves the oxidation of a terminal alcohol to an aldehyde, which then undergoes spontaneous cyclization to form a lactol. A subsequent enzymatic oxidation of the lactol yields the final lactone product. youtube.com

A pertinent example of this methodology is the chemoenzymatic synthesis of whiskey lactone, a close structural analog of this compound. frontiersin.org In this multi-step process, a commercially available mixture of whiskey lactone diastereomers is first separated and then chemically reduced to the corresponding 1,4-diols. frontiersin.org These racemic diols are then subjected to microbial oxidation using bacterial strains with high ADH activity, such as those from the genus Rhodococcus, to produce individual enantiomers of whiskey lactone with high stereoselectivity. frontiersin.org The enzymatic step selectively oxidizes one enantiomer of the diol, leading to a kinetic resolution and yielding highly enantioenriched lactones. frontiersin.org

The general scheme for this chemoenzymatic approach is presented below:

Step 1: Separation of diastereomers of the starting lactone.

Step 2: Chemical reduction of the separated lactones to their corresponding racemic 1,4-diols.

Step 3: Stereoselective enzymatic oxidation of the diols to the desired enantiomerically pure lactones. frontiersin.org

This method highlights the potential for producing specific stereoisomers of 4,5-disubstituted dihydrofuranones, which is often challenging to achieve through conventional chemical synthesis.

Stereodivergent Biocatalytic Routes

Stereodivergent synthesis, the ability to produce any desired stereoisomer of a product from a common starting material, is a significant challenge in synthetic chemistry. Biocatalysis offers elegant solutions to this problem through the use of enzymes with different stereopreferences. smolecule.com By selecting appropriate enzymes, such as ene-reductases and alcohol dehydrogenases, it is possible to control the stereochemistry at multiple chiral centers in the final product. smolecule.com

For the synthesis of 4,5-disubstituted γ-butyrolactones, a combination of ene-reductases and alcohol dehydrogenases can be employed in a cascade reaction to achieve stereodivergence. smolecule.com This approach allows for the synthesis of all four possible stereoisomers of a target lactone by carefully choosing the enzymes and their sequence of application. smolecule.com While not specifically demonstrated for this compound, this strategy has been successfully applied to other substituted γ-butyrolactones, showcasing the power of biocatalysis in accessing a full spectrum of stereoisomers. smolecule.com

Aldol Additions in Biocatalysis

Aldol additions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of aldolases, enzymes that catalyze aldol reactions, provides a biocatalytic alternative with the potential for high stereoselectivity. mdpi.comnih.gov However, extending the reactivity of aldolases to less activated substrates like ketones, which would be precursors to tertiary alcohols in the lactone backbone, presents challenges. mdpi.comnih.gov

The primary hurdles in biocatalytic aldol additions to ketones are unfavorable thermodynamics and kinetically favorable proton transfer with the solvent, which can undermine the desired reaction. mdpi.comnih.gov Recent research has shown that transaldolases can circumvent some of these limitations by protecting the enzyme-bound enolate from solvent protons, thereby enabling efficient addition to unactivated ketones. mdpi.comnih.gov

The general principles of biocatalytic aldol additions can be applied to the synthesis of precursors for this compound. For instance, an aldol reaction could be envisioned to construct the carbon skeleton, which would then be followed by subsequent reduction and lactonization steps. While direct biocatalytic aldol additions leading to this compound are not yet established, the continuous development of novel and engineered aldolases holds promise for future applications in this area. nih.gov

Specialized Synthetic Techniques

Beyond biocatalysis, other modern synthetic methodologies offer unique advantages for the construction of dihydrofuranone skeletons. These techniques often employ non-traditional energy sources like light or electricity to drive reactions.

Photochemical Synthesis via Light Irradiation

Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are often difficult to achieve under thermal conditions. The [2+2] photocycloaddition is a classic example, where two unsaturated molecules react to form a cyclobutane (B1203170) ring. nih.govyoutube.com This methodology can be applied to the synthesis of dihydrofuranone derivatives.

The [2+2] photocycloaddition of 2(5H)-furanone with alkenes, such as ethylene, proceeds through the formation of a triplet 1,4-biradical intermediate, which then closes to form the cyclobutane product. nih.gov The stereochemistry of the resulting cycloadduct can often be controlled by the reaction conditions and the nature of the starting materials. For instance, the use of chiral auxiliaries on the furanone ring can induce diastereoselectivity in the photocycloaddition, leading to the formation of enantioenriched products. documentsdelivered.com Subsequent chemical transformations can then be used to convert the cycloadduct into the desired 4,5-disubstituted dihydrofuranone.

Electrosynthesis Methodologies

Electrosynthesis, the use of electricity to drive chemical reactions, is gaining traction as a green and sustainable synthetic tool. It offers a way to generate reactive intermediates under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. nih.gov

An efficient route to γ-butyrolactones has been developed through an electro-oxidative (3+2) annulation of alkenes with 1,3-diesters. nih.govnih.gov This method avoids the use of external oxidants and substrate pre-activation. nih.gov Mechanistic studies suggest that a mediator, such as ferrocene, can be used to activate the 1,3-diester. nih.gov

Another electrosynthetic approach involves the one-pot conversion of biomass-derived furoic acid into γ-butyrolactone. nih.gov This process involves an initial electrochemical oxidation of furoic acid to 2(5H)-furanone, followed by hydrogenation of the double bond to yield the final product. nih.gov The reaction conditions, such as temperature and pH, are critical for maximizing the yield and preventing polymerization of radical intermediates. nih.gov

Below is a data table summarizing the results of a scaled-up electrosynthesis of γ-butyrolactone from furoic acid. nih.gov

| Parameter | Value |

| Starting Material | Furoic Acid |

| Initial Concentration | 100 mM |

| Electrolyte Volume | 500 mL |

| Current Density | 50 mA cm⁻² |

| Electrolysis Time | 24 h |

| Isolated Product | γ-Butyrolactone |

| Isolated Yield | 47.8% |

| Purity | 98.1% |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental Reaction Mechanisms

The principal non-radical pathways for the synthesis of the dihydrofuranone core involve nucleophilic attacks, cyclization processes, oxidative reactions, and acid-catalyzed rearrangements.

The formation of the five-membered ring of 4,5-Dimethyldihydrofuran-2(3H)-one is often achieved through intramolecular cyclization, a process driven by nucleophilic attack. A key strategy involves the cyclization of a hydroxy acid or a related precursor. For instance, the synthesis of a structurally similar compound, 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one, is accomplished through the catalytic cyclization of hexane-3,4-diol-2,5-dione. google.com This process underscores the importance of a properly functionalized linear precursor that can undergo an internal nucleophilic attack to form the heterocyclic ring.

The general mechanism can be conceptualized as the attack of a hydroxyl group onto an electrophilic carbonyl carbon or a related activated center within the same molecule, leading to the formation of the cyclic ester (lactone) structure. The efficiency of this cyclization is dependent on several factors, including the length of the carbon chain, the nature of the substituents, and the reaction conditions.

In the context of food chemistry and flavor formation, the Maillard reaction is a significant source of furanones. This complex cascade of reactions involves the interaction of amino acids and reducing sugars. A critical step in this pathway is the oxidative deamination of an amino acid. While direct studies on this compound's formation via this specific pathway are limited, the formation of the closely related flavor compound 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) from glucose and amino acids has been studied. researchgate.net The process involves the degradation of the amino acid, which can then contribute to the formation of the furanone skeleton. The oxidative deamination of amino acids like alanine (B10760859) or valine in the presence of a sugar-derived dicarbonyl intermediate is a plausible route for generating the necessary precursors for this compound.

The Criegee oxidation provides a method for the cleavage of vicinal diols to form aldehydes and ketones, which can be key intermediates in the synthesis of more complex molecules. wikipedia.org While not a direct method for the formation of the dihydrofuranone ring itself, this reaction can be instrumental in preparing the necessary acyclic precursors. For example, the oxidation of a suitably substituted 1,2-diol could yield a keto-aldehyde, which could then undergo intramolecular cyclization to form a dihydrofuranone derivative. The reaction typically employs lead tetraacetate as the oxidant. wikipedia.org The mechanism is believed to proceed through a cyclic intermediate, and the rate is highly dependent on the stereochemical arrangement of the hydroxyl groups. wikipedia.org

Table 1: Key Aspects of Criegee Oxidation

| Feature | Description |

| Reactant | Vicinal diols (1,2-diols) |

| Oxidant | Lead tetraacetate (Pb(OAc)₄) |

| Products | Aldehydes and/or Ketones |

| Intermediate | Cyclic lead diester |

| Key Factor | The geometric proximity of the two hydroxyl groups influences the reaction rate. |

Acid-catalyzed reactions represent another important avenue for the synthesis of dihydrofuranones. These reactions can involve rearrangements of existing cyclic structures or the cyclocondensation of acyclic precursors. For instance, the acid-catalyzed rearrangement of certain alcohols can lead to the formation of a carbocation intermediate that subsequently cyclizes. Studies on the acid-catalyzed rearrangement of 2,3-dimethylbutan-2-ol have shown the formation of a carbocation that undergoes a 1,2-hydride shift. rsc.org A similar principle could be applied to a precursor of this compound, where an acid catalyst facilitates the formation of a key intermediate that cyclizes to the final product.

Acid-catalyzed cyclocondensation reactions, on the other hand, involve the joining of two or more molecules, or different parts of the same molecule, with the elimination of a small molecule like water. This approach can be used to construct the dihydrofuranone ring from simpler starting materials.

Radical Mechanisms in Dihydrofuranone Formation

Radical reactions offer alternative pathways for the construction of the dihydrofuranone skeleton, often under milder conditions than some ionic reactions.

Intermolecular radical processes can be utilized to form the carbon-carbon or carbon-oxygen bonds necessary for the dihydrofuranone ring. These reactions often involve the generation of a radical species that can then add to an unsaturated system. For example, a radical generated on a carbon atom can add to the double bond of an α,β-unsaturated ester in an intermolecular fashion. Subsequent radical-radical coupling or reaction with another molecule can lead to a product that can be converted to the desired dihydrofuranone. While specific examples for this compound are not prevalent in the literature, the general principles of radical addition and cyclization are well-established in organic synthesis.

Stereochemical Control Mechanisms

The relative stereochemistry of the two methyl groups at positions 4 and 5 in this compound is a critical aspect of its synthesis. Understanding and controlling the factors that dictate the stereochemical outcome is paramount.

Steric and Electronic Effects on Diastereoselectivity

The diastereoselectivity in the synthesis of this compound, particularly via radical cyclization, is governed by a combination of steric and electronic effects in the transition state. In SmI₂-mediated ketyl-olefin cyclizations, the stereochemistry is often set during the C-C bond-forming cyclization step. nih.gov The preference for a specific diastereomer can be predicted by considering the steric hindrance in the plausible transition state conformations.

For the formation of 4,5-disubstituted γ-lactones, the cyclization is believed to proceed through a chair-like transition state where the substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. The relative orientation of the substituents on the newly formed ring is thus determined by the most stable transition state geometry. The diastereoselectivity of such reactions is often high, leading to the preferential formation of one diastereomer. rsc.org

Role of Oxycarbenium Ions in Stereoselective Additions

An alternative and powerful strategy for the stereocontrolled synthesis of substituted dihydrofuranones involves the generation and subsequent reaction of five-membered ring oxocarbenium ions. nih.govacs.orgnih.gov These electrophilic intermediates can be formed from various precursors, such as lactols or acetals, under acidic conditions. The stereochemical outcome of the addition of a nucleophile to the oxocarbenium ion is dictated by stereoelectronic effects.

According to the "inside attack" model for five-membered ring oxocarbenium ions, the ring adopts an envelope conformation. nih.gov The nucleophile preferentially attacks from the "inside" face of this envelope to avoid unfavorable eclipsing interactions that would arise from an "outside" attack. The substituents on the ring play a crucial role in determining the lowest energy envelope conformation and, consequently, the facial selectivity of the nucleophilic attack. nih.govacs.org An electronegative substituent at C-3 can stabilize a pseudoaxial orientation, influencing the preferred conformation of the cation and leading to high diastereoselectivity in the addition reaction. acs.orgnih.gov

The Felkin-Ahn model and its variations provide a framework for predicting the stereochemical outcome of nucleophilic additions to carbonyls and related species, including those involving chiral centers adjacent to the reacting carbon. uvic.cayoutube.comuwindsor.cawikipedia.orgmsu.edu In the context of an oxocarbenium ion, the substituents on the ring will direct the incoming nucleophile to the less sterically hindered face, in accordance with these models.

| Model/Principle | Description | Application to this compound Synthesis |

| Chair-like Transition State | In radical cyclizations, the transition state adopts a low-energy chair-like conformation. | Predicts the relative stereochemistry of the methyl groups based on minimizing steric interactions. |

| "Inside Attack" Model | Nucleophilic attack on a five-membered ring oxocarbenium ion occurs from the concave face of the envelope conformation. | Governs the stereoselective introduction of a substituent at the anomeric carbon. |

| Felkin-Ahn Model | Predicts the stereochemistry of nucleophilic attack on a carbonyl or oxocarbenium ion with an adjacent chiral center. | Helps predict the diastereoselectivity based on the relative sizes of the substituents at the adjacent stereocenter. |

This table summarizes key models and principles that govern the stereochemical control in the synthesis of substituted γ-lactones.

Derivatization and Advanced Chemical Transformations of 4,5 Dimethyldihydrofuran 2 3h One

Reactivity Profiles of the Lactone Moiety

The lactone ring of 4,5-Dimethyldihydrofuran-2(3H)-one is the primary site for a variety of chemical modifications, enabling both the introduction of new functional groups and the complete opening of the ring to form linear structures.

Grignard Reactions at the Carbonyl Center

The carbonyl group within the lactone ring is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. These reactions are a powerful tool for carbon-carbon bond formation. The addition of a Grignard reagent to the carbonyl carbon leads to the formation of a tertiary alcohol after acidic workup. For instance, the reaction with methylmagnesium bromide would yield a diol where one of the hydroxyl groups is part of a hemiacetal, which can exist in equilibrium with the ring-opened keto-alcohol form. These reactions effectively transform the lactone into a more complex polyfunctional molecule. masterorganicchemistry.com

Ring-Opening and Functionalization Reactions

The lactone ring can be opened under various conditions to yield 4-hydroxy-3-methylpentanoic acid derivatives. This ring-opening can be achieved through hydrolysis (acidic or basic), reduction, or reaction with other nucleophiles. For example, catalytic hydrogenation can lead to the formation of a diol. Theoretical studies on similar furanic compounds suggest that the ring-opening process can be influenced by the catalyst and reaction conditions, sometimes proceeding through an open-ring intermediate that can lead to various products. nih.gov

Ring-opening with nucleophiles like amines or alcohols can produce amides or esters of the corresponding hydroxy acid. These reactions are often catalyzed and can be highly selective. nih.gov The resulting functionalized linear chains are valuable intermediates in the synthesis of more complex molecules.

Modification of Alkyl and Hydroxyl Substituents

Beyond the reactivity of the lactone ring itself, the methyl and hydroxyl groups (after ring opening) on the this compound backbone offer further opportunities for derivatization.

Mannich and Coupling Reactions

While direct Mannich reactions on the lactone itself are not commonly reported, the principles of the Mannich reaction can be applied to derivatives of this compound. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, resulting in a β-amino carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.org For derivatives of our target molecule with enolizable protons, this reaction could introduce an aminomethyl group. wikipedia.orgyoutube.com

Coupling reactions, such as the Sonogashira or Suzuki reactions, are powerful methods for forming carbon-carbon bonds. sioc-journal.cnmdpi.com To utilize these reactions, the lactone or its derivatives would first need to be functionalized with a suitable group, such as a halide. For instance, a halogenated derivative of the furanone could undergo a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst to introduce an alkynyl substituent. sioc-journal.cn

Table 1: Examples of Coupling Reactions on Furanone Scaffolds

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira | 3,4-dihalo-2(5H)-furanones, terminal alkynes | Pd(PPh₃)₄, CuI, KF | Alkynyl-substituted furanones | sioc-journal.cn |

| Suzuki | Bromo-substituted quinazolines, boronic acid ester of 1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, TBAB | Aryl-aryl coupled products | mdpi.com |

Acetylation and Other Protecting Group Strategies

The hydroxyl group, which can be exposed through ring-opening of the lactone, is a key site for functionalization. Acetylation is a common method to protect this hydroxyl group or to modify the molecule's properties. This is typically achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. Protecting group strategies are crucial in multi-step syntheses to ensure that specific functional groups react selectively. researchgate.netuniversiteitleiden.nl For instance, the hydroxyl group could be protected as an acetate (B1210297) ester while other parts of the molecule undergo transformation, and then deprotected at a later stage.

Incorporation into Complex Molecular Architectures

The various derivatives of this compound serve as building blocks for the synthesis of more complex molecules, including natural products and their analogues. The functional groups introduced through the reactions described above allow for subsequent cyclizations, polymerizations, and further elaborations. For example, the diols formed from Grignard reactions or reductions can be used to create larger ring systems or polymers. The furanone core itself is a substructure found in a number of biologically active natural products. researchgate.net Synthetic strategies often involve the creation of a substituted furanone ring as a key step in the total synthesis of such compounds. nih.gov

Stereochemical Aspects and Chirality in Dihydrofuranone Systems

Asymmetric Synthesis Strategies

The synthesis of enantiomerically enriched γ-butyrolactones, including 4,5-dimethyldihydrofuran-2(3H)-one, relies on several sophisticated asymmetric strategies. These methods are designed to introduce chirality in a controlled manner, leading to the desired enantiomer in high purity.

Chiral Pool Approaches

A prominent strategy in asymmetric synthesis is the utilization of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This approach leverages the inherent chirality of these molecules to build more complex chiral targets.

Terpenes and carbohydrates are common starting points in chiral pool synthesis. nih.govresearchgate.net For instance, chiral terpenes such as (+)-citronellal and (-)-linalool (B1674924) serve as versatile building blocks. nih.gov Chain and co-workers demonstrated a concise route to englerin A by converting (+)-citronellal into a chiral cyclopentenal intermediate, which then underwent a diastereoselective Michael addition. nih.gov Similarly, carbohydrates like D-ribose and D-mannose offer a rich source of stereocenters that can be manipulated to form complex chiral molecules. researchgate.netresearchgate.net While a direct synthesis of this compound from a specific chiral pool starting material is not extensively documented in readily available literature, the principles of this approach are broadly applicable. The strategy would involve selecting a natural product with appropriate stereocenters that can be chemically transformed into the target dihydrofuranone structure.

Table 1: Examples of Chiral Pool Starting Materials and Their Applications

| Chiral Pool Source | Starting Material Example | Application |

| Terpenes | (+)-Citronellal | Synthesis of chiral cyclopentenal intermediates for natural product synthesis. nih.gov |

| Terpenes | (-)-Linalool | Employed in the synthesis of artemone through a bioinspired key step. nih.gov |

| Carbohydrates | D-Ribose | Used to synthesize the C10–C13 segment of erythronolide A. researchgate.net |

| Carbohydrates | D-Mannose | Utilized in the synthesis of diversely substituted 3,4,5-trihydroxypiperidines. researchgate.net |

| Amino Acids | Tryptophan | Its derivative, tryptophanol, is used as a chiral auxiliary. mdpi.com |

Use of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. This method is particularly effective for achieving high levels of diastereoselectivity. thieme-connect.com

Carbohydrate-derived auxiliaries have proven effective in asymmetric reactions. For example, a 6-deoxy-d-glucopyranoside derivative can be used for the highly diastereoselective α-alkylation of an ester. thieme-connect.com Deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS) forms a metal-associated Z-enolate, which is then attacked by an electrophile from the less hindered face, leading to the desired product with high stereocontrol. thieme-connect.com Although a specific application to this compound is not detailed, this methodology represents a viable route for the stereocontrolled introduction of the methyl group at the C4 position.

Enantioselective Catalysis

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of an enantiomerically pure product from a small amount of a chiral catalyst. nih.gov Both metal-based and organocatalytic systems have been successfully employed for the synthesis of chiral γ-butyrolactones.

A highly efficient method involves the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides using a chiral bisphosphine-thiourea ligand, ZhaoPhos. nih.gov This protocol provides access to a variety of chiral γ-butyrolactones with excellent conversions and high enantiomeric excess (up to >99% ee). nih.gov The reaction proceeds under mild conditions and demonstrates the potential for producing enantiomerically pure dihydrofuranones.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a robust strategy. metu.edu.tryoutube.com For instance, chiral secondary amines can catalyze the enantioselective synthesis of functionalized dihydropyridazines through a cascade reaction. nih.gov Similarly, organocatalytic approaches have been developed for the synthesis of dihydrofuran derivatives with high enantiomeric excess. metu.edu.tr The use of iminium catalysis with imidazolidinone catalysts has enabled the enantioselective intramolecular Diels-Alder reaction to construct various ring systems. princeton.edu

Table 2: Examples of Enantioselective Catalytic Methods for Lactone Synthesis

| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Rh/ZhaoPhos | Asymmetric Hydrogenation | γ-Butenolides | Chiral γ-Butyrolactones | Up to >99% nih.gov |

| Chiral Phosphoric Acid | Hantzsch Reaction | Aromatic Aldehydes | Polyhydroquinolines | Good to excellent nih.gov |

| Quinine-based Bifunctional Organocatalyst | Friedel-Crafts/Substitution | (Z)-(2-bromo-2-nitrovinyl)benzene and β-naphthol | Dihydronaphthofuran derivatives | Up to >99% metu.edu.tr |

| Chiral Secondary Amine | aza-Michael/Aldol (B89426) Cascade | Pyruvaldehyde 2-tosyl hydrazone and α,β-unsaturated aldehydes | Dihydropyridazines | Highly enantiopure nih.gov |

Diastereoselectivity in Dihydrofuranone Formation

When a molecule contains two or more stereocenters, as in this compound, the relative orientation of these centers gives rise to diastereomers (e.g., cis and trans isomers). The control of this relative stereochemistry is a critical aspect of the synthesis.

Control of Relative Stereochemistry

The relative stereochemistry in the formation of substituted γ-butyrolactones can be controlled through various synthetic strategies that influence the transition state of the key bond-forming reaction.

One powerful method for establishing multiple contiguous stereocenters with high diastereoselectivity is the double Reformatsky reaction. nih.govnih.gov This approach allows for the assembly of densely functionalized γ-butyrolactones by reacting propionate (B1217596) enolates with silyl (B83357) glyoxylates and a terminal electrophile, such as a ketone. nih.gov The reaction can create three adjacent stereocenters with remarkable control over their relative configuration. nih.gov The facial selectivity of the enolate attack is influenced by the steric and electronic properties of the reactants and can be rationalized by chelation-controlled transition state models. nih.gov

Synthesis of Specific Diastereomers

The synthesis of specific diastereomers, such as the cis or trans isomers of this compound, requires methods that can selectively form one relative configuration over the other.

While literature specifically detailing the diastereoselective synthesis of this compound is sparse, analogous systems provide insight into how such control can be achieved. For example, the synthesis of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates was accomplished from (E)-3-penten-1-ol. The choice of oxidizing agent in the conversion of the corresponding mesylate determined the diastereomeric outcome. Oxidation with hydrogen peroxide and formic acid led to the trans-2-methyl-3-hydroxytetrahydrofuran, while potassium permanganate (B83412) oxidation yielded the cis-isomer. Subsequent mesylation and nucleophilic substitution with AcSH proceeded with inversion of configuration to afford the respective cis- and trans-2-methyltetrahydrofuran-3-thiol acetates. This demonstrates how the choice of reagents and reaction pathway can dictate the final diastereomeric ratio.

Photoinduced rearrangements have also been employed to synthesize specific diastereomers. For instance, irradiation of 4-phenyl-3-arylcoumarins can lead to cis-dihydrochromenones, while similar treatment of 4-phenyl-3-alkenylcoumarins can yield trans-isomers. rsc.org

Resolution Techniques for Enantiomers

The separation of enantiomers, a process known as chiral resolution, is essential for studying the specific properties of each stereoisomer and for applications where a single enantiomer is desired. Various techniques have been developed for this purpose, with chiral chromatography and enzymatic resolution being particularly effective.

Chiral Chromatography for Separation

Chiral chromatography is a powerful analytical and preparative technique used to separate enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. sci-hub.se While specific studies on the chiral separation of this compound are not extensively documented in publicly available literature, the principles can be inferred from the successful resolution of analogous compounds like whiskey lactone.

For instance, the enantiomers of whiskey lactone have been successfully separated using gas chromatography with chiral columns. libretexts.orgchromatographyonline.com The choice of the chiral stationary phase is crucial for achieving effective separation. Cyclodextrin-based CSPs are commonly employed for the chiral resolution of lactones and other volatile compounds due to their ability to form inclusion complexes with the analytes, leading to enantioselective interactions. chromatographyonline.comresearchgate.net The separation of whiskey lactone isomers has been achieved, allowing for the isolation and characterization of each stereoisomer. nih.gov This approach would likely be applicable to the enantiomers of this compound, enabling their quantification and individual study.

Table 1: Chiral Chromatography Parameters for Whiskey Lactone Isomers

| Parameter | Value |

| Column Type | Chiral Gas Chromatography (GC) |

| Stationary Phase | Cyclodextrin-based |

| Separated Compounds | cis and trans isomers of whiskey lactone |

This table is illustrative and based on general methods for analogous compounds.

Enzymatic Resolution of Precursors

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers. This technique often involves the resolution of a racemic precursor of the target molecule. For dihydrofuranones like this compound, this can be achieved by the enzymatic resolution of a corresponding diol or hydroxy acid precursor.

A notable example is the stereoselective synthesis of whiskey lactone isomers through the enzymatic oxidation of precursor diols. nih.govnih.gov In this approach, a racemic mixture of diols is subjected to an enzymatic reaction, where the enzyme selectively converts one enantiomer of the diol into the corresponding lactone, leaving the other enantiomer of the diol unreacted. nih.govfrontiersin.org This process can yield both the lactone and the remaining diol in high enantiomeric purity. Lipases are a class of enzymes that have been effectively used for the kinetic resolution of various chiral compounds, including the precursors to lactones. nih.govnih.gov

Specifically, research on whiskey lactone has demonstrated the use of bacteria from the genus Rhodococcus, which possess alcohol dehydrogenase activity, to effectively catalyze the bio-oxidation of racemic 3-methyloctane-1,4-diols to produce enantiomerically pure whiskey lactone isomers. nih.govnih.govfrontiersin.org This biocatalytic method provides a "green" and efficient route for obtaining individual stereoisomers. nih.gov A similar strategy could be envisioned for this compound, involving the enzymatic resolution of a suitable diol precursor, such as 3-methyl-2,5-pentanediol.

Table 2: Enzymatic Resolution of Whiskey Lactone Precursors

| Enzyme Source | Precursor | Product | Stereoselectivity |

| Rhodococcus erythropolis | anti-3-methyloctane-1,4-diol | trans-(+)-(4S,5R)-whiskey lactone | High |

| Rhodococcus erythropolis | syn-3-methyloctane-1,4-diol | cis-(−)-(4S,5S)-whiskey lactone | High |

This table is based on published research on whiskey lactone and serves as an example of potential enzymatic resolution strategies. nih.govnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4,5-Dimethyldihydrofuran-2(3H)-one, DFT studies would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

The starting point for most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For γ-butyrolactone, the parent structure of this compound, computational studies have shown that the five-membered ring is not planar. acs.org It adopts a nonplanar conformation, and there is a calculated energy barrier of approximately 9 kJ/mol for the ring to invert between its stable forms. acs.orgacs.org The introduction of two methyl groups at the 4 and 5 positions, as in this compound, would further influence the preferred conformation and the energetics of the ring.

The electronic structure, which dictates the molecule's reactivity, can be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. While specific values for this compound are not published, studies on related furanone derivatives show that substitutions on the furanone ring significantly impact these frontier orbital energies. nist.gov For instance, the introduction of electron-donating methyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Intermolecular interactions, which are crucial for understanding the behavior of the compound in condensed phases, have also been a subject of DFT studies for related molecules. For example, the interaction between phenol (B47542) and γ-butyrolactone has been computationally and spectroscopically studied, revealing that the most stable complex is formed through a hydrogen bond where phenol acts as a proton donor to the carbonyl group of the lactone. nih.gov Similar interactions would be expected for this compound.

Transition State Modeling and Reaction Pathway Elucidation

DFT is a powerful tool for modeling transition states and elucidating reaction mechanisms. While specific reaction pathways for this compound have not been detailed in the available literature, computational studies on the reactions of similar molecules provide a framework for understanding its potential reactivity. For example, the mechanisms of hydrogen abstraction reactions from related fluorinated ethers by the hydroxyl radical have been investigated using DFT, identifying the various possible reaction channels and their energy barriers. nih.gov Such an approach could be applied to study the oxidation or other reactions of this compound.

The study of cycloaddition reactions involving substituted furan-2(3H)-ones has also benefited from computational analysis. These studies help in understanding the periselectivity and stereoselectivity of the reactions, which is crucial for synthetic applications. acs.org

Prediction of Reactivity and Selectivity

By analyzing the electronic structure and modeling reaction pathways, DFT can predict the reactivity and selectivity of a molecule. Global and local reactivity descriptors, derived from DFT calculations, can pinpoint the most likely sites for nucleophilic and electrophilic attack. For instance, in a study on the inhibitory effect of furan (B31954) residues on Ziegler-Natta catalysts, DFT analysis determined that the furan acts as an electron donor, while the titanium center of the catalyst acts as an electron acceptor. nist.gov A similar analysis for this compound would likely identify the carbonyl oxygen as a primary site for electrophilic attack and the hydrogens on the methyl groups or the ring as potential sites for radical abstraction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. MD simulations are particularly well-suited to model these effects explicitly. For pantolactone, a related α-hydroxy-β,β-dimethyl-γ-butyrolactone, MD simulations have been used to study its behavior in different solvents like water and DMSO. acs.org These simulations, combined with spectroscopic techniques, revealed that the solvent influences the conformational preferences of the molecule, particularly the orientation of the hydroxyl group. acs.org For this compound, MD simulations in various solvents would be crucial to understand how the solvent molecules arrange around the solute and how this affects its conformational flexibility and reactivity. For example, polar aprotic solvents might stabilize different transition states compared to polar protic or nonpolar solvents.

Conformational Analysis and Intermolecular Interactions

MD simulations can provide a detailed picture of the conformational landscape of a molecule and its intermolecular interactions. For γ-butyrolactone, MD simulations have been used to study its aggregation phenomena and interactions in binary mixtures. researchgate.net These studies provide insights into the liquid structure and the nature of the forces between the molecules. A study on grifolamine A, a bis-γ-butyrolactone, utilized MD simulations to understand its binding interaction with α-glucosidase, revealing the key amino acid residues involved in the binding. nih.gov

For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the puckering of the furanone ring and the rotational freedom of the methyl groups. Furthermore, simulations of the molecule in a solvent or interacting with other molecules would elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the carbonyl oxygen.

Advanced Computational Methodologies

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a molecule such as this compound, these methods can elucidate potential reaction pathways, determine the stability of intermediates, and explain observed chemical behaviors. This section delves into sophisticated computational techniques that are particularly relevant for understanding the reactivity of this furanone derivative.

Artificial Force Induced Reaction (AFIR) Method for Reaction Path Search

The Artificial Force Induced Reaction (AFIR) method is a powerful and automated technique for exploring the potential energy surfaces of chemical reactions. mext.go.jpnih.gov Unlike traditional computational approaches that often require an initial guess of the reaction mechanism, the AFIR method can systematically search for reaction pathways without prior assumptions about the products or transition states. elsevierpure.comnih.gov This is achieved by applying a virtual force between selected fragments of the reacting molecules to drive them towards a reaction. mext.go.jphokudai.ac.jp

For this compound, the AFIR method could be employed to investigate a variety of potential reactions. For instance, in a study of its hydrolysis, the furanone and a water molecule would be defined as the reactants. The AFIR method could then systematically explore the different ways the water molecule could approach and attack the electrophilic centers of the furanone, primarily the carbonyl carbon. This would allow for the unbiased discovery of all feasible pathways for ring-opening, including the identification of key transition states and intermediates.

The AFIR method is particularly advantageous for complex systems where multiple reaction pathways may compete. nih.gov By automating the search process, it minimizes human bias and increases the likelihood of discovering novel or unexpected reaction mechanisms. hokudai.ac.jp The application of this method to this compound would provide a comprehensive map of its reactivity landscape, offering valuable predictions for experimental validation.

Table 1: Potential AFIR Method Applications for this compound Reactions

| Reactants | Potential Reaction Type | Information Gained from AFIR |

| This compound + H₂O | Hydrolysis (Acidic/Basic) | Ring-opening pathways, transition state geometries, and activation energy barriers. |

| This compound + Nucleophile | Nucleophilic Acyl Substitution | Identification of the most favorable sites for nucleophilic attack and corresponding pathways. |

| This compound | Thermal Decomposition | Unimolecular decomposition pathways, potential rearrangements, and fragmentation products. |

| This compound + Radical | Radical Abstraction/Addition | Pathways for hydrogen abstraction or radical addition to the furanone ring. |

Quantum Chemical Studies on Related Furanone Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing detailed electronic and energetic information about chemical reactions. researchgate.netrsc.org These methods can be used to calculate a wide range of properties, including molecular geometries, reaction energies, activation barriers, and spectroscopic data, which collectively contribute to a deep understanding of reactivity. researchgate.netpennylane.ai

Studies on related furan and furanone systems have provided valuable insights that can be extrapolated to this compound. For example, computational investigations into the pyrolysis of furan have elucidated complex decomposition pathways involving carbene intermediates. researchgate.net While the saturated ring of this compound makes it chemically different from aromatic furan, the principles of bond-breaking and rearrangement under thermal stress can be analogously investigated.

A key aspect of furanone reactivity that can be explored through quantum chemistry is the electrophilicity of the carbonyl carbon and the susceptibility of the ester group to nucleophilic attack. A computational study on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a related furanium ion, utilized DFT to analyze its electronic structure and reactivity. researchgate.net The study confirmed the preferred site for nucleophilic attack and revealed the delocalization of positive charge across the furanium moiety. researchgate.net Similar calculations for this compound could map its molecular electrostatic potential, identifying regions of positive and negative charge density and thus predicting the most likely sites for electrophilic and nucleophilic interactions.

Furthermore, quantum chemical calculations can be used to determine various reactivity descriptors. researchgate.net These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's ability to donate or accept electrons. For this compound, the HOMO-LUMO gap would indicate its kinetic stability, with a larger gap suggesting lower reactivity.

Table 2: Calculated Reactivity Descriptors for a Model Furanone System

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| Energy of HOMO (EHOMO) | -6.5 eV | Represents the ability to donate electrons. A higher value indicates a better electron donor. |

| Energy of LUMO (ELUMO) | 1.2 eV | Represents the ability to accept electrons. A lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical reactivity. A larger gap implies higher stability and lower reactivity. |

| Global Hardness (η) | 3.85 | Measures resistance to change in electron distribution. A higher value suggests greater stability. |

| Electrophilicity Index (ω) | 1.45 | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations.

By applying these quantum chemical methods, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding further experimental studies and potential applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon-hydrogen framework and deduce the connectivity and stereochemistry of the molecule.

The presence of two chiral centers at positions 4 and 5 in 4,5-Dimethyldihydrofuran-2(3H)-one gives rise to two possible diastereomers: cis and trans. ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between these isomers.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) of each signal are key to structural assignment. For instance, the protons of the methyl groups and the protons on the furanone ring will exhibit distinct signals whose precise locations and multiplicities are sensitive to the molecule's stereochemistry.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The lactone carbonyl carbon (C=O) is typically observed at a characteristic downfield shift (around 170-180 ppm), while the carbons bonded to oxygen (C5) and the aliphatic carbons (C3, C4, and the methyl carbons) appear at higher fields. The exact chemical shifts for the carbons at the stereocenters (C4 and C5) and their attached methyl groups can differ significantly between the cis and trans diastereomers due to varying steric interactions.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following are typical, representative chemical shift values. Actual values can vary based on the solvent and specific diastereomer.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C=O (C2) | - | - | ~177 |

| CH₂ (C3) | ~2.0 - 2.6 | Multiplet | ~35 |

| CH (C4) | ~2.4 - 2.8 | Multiplet | ~38 |

| 4-CH₃ | ~1.1 | Doublet | ~15 |

| CH (C5) | ~4.2 - 4.6 | Multiplet | ~80 |

| 5-CH₃ | ~1.3 | Doublet | ~20 |

Conformation and Configuration Assignments (NOESY)

While ¹H and ¹³C NMR establish the connectivity, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for unambiguously assigning the relative configuration (cis or trans). The NOESY experiment detects protons that are close in space, typically within 5 Å, regardless of their bonding connectivity.

For this compound, a key diagnostic correlation would be between the protons of the methyl group at C4 and the protons of the methyl group at C5.

In the cis isomer , these two methyl groups are on the same face of the furanone ring and thus in close spatial proximity. A clear cross-peak between their respective signals would be expected in the NOESY spectrum.

In the trans isomer , the methyl groups are on opposite faces of the ring, significantly farther apart. This would result in a very weak or, more likely, completely absent NOESY cross-peak between them.

This definitive through-space correlation makes NOESY the gold standard for assigning the diastereomeric identity of such substituted ring systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.